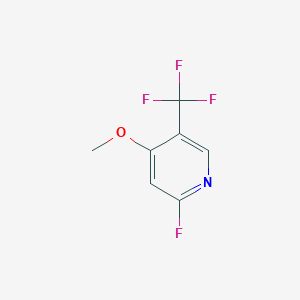

2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine

Descripción

Chemical Nomenclature and Structural Classification

2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine belongs to the class of heterocyclic organofluorine compounds characterized by multiple fluorine-containing substituents. The systematic nomenclature reflects the precise positional arrangement of functional groups on the pyridine ring system. The molecular formula C₇H₅F₄NO indicates the presence of four fluorine atoms distributed across two distinct structural motifs: a single fluorine atom directly bonded to the aromatic ring and a trifluoromethyl group containing three additional fluorine atoms.

The compound's structural classification places it within the broader category of fluorinated pyridines, specifically as a polysubstituted derivative bearing electron-withdrawing fluorine substituents and an electron-donating methoxy group. The Chemical Abstracts Service registry number 1227511-84-3 provides unambiguous identification within chemical databases. The molecular weight of 195.11-195.12 daltons reflects the cumulative mass contribution of the fluorinated substituents and the pyridine core structure.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅F₄NO |

| Molecular Weight | 195.11-195.12 Da |

| CAS Registry Number | 1227511-84-3 |

| MDL Number | MFCD16611259 |

| Chemical Class | Fluorinated Pyridine Derivative |

The structural architecture demonstrates sophisticated substitution patterns that influence both electronic and steric properties. The presence of the methoxy group at position 4 introduces electron-donating character that contrasts with the strongly electron-withdrawing effects of the fluorine and trifluoromethyl substituents. This electronic interplay creates a molecule with complex reactivity patterns and unique physicochemical properties.

Historical Context of Fluorinated Pyridines in Organofluorine Chemistry

The development of fluorinated pyridines represents a significant milestone in the evolution of organofluorine chemistry, which began in the 1800s with early discoveries of simple organofluorine compounds. The first organofluorine compound was discovered in 1835 when Dumas and Péligot distilled dimethyl sulfate with potassium fluoride to produce fluoromethane. This foundational work established the groundwork for more complex fluorinated heterocycles that would emerge decades later.

The synthetic methodology for fluorinated pyridines evolved significantly throughout the 20th century. Early approaches relied on hydrogen fluoride as the fluorine source, as elemental fluorine proved problematic due to explosive reactions with organic compounds. The introduction of antimony fluoride by Frédéric Swarts in 1898 provided safer alternatives for fluorination reactions. These methodological advances enabled the systematic exploration of fluorinated heterocyclic compounds, including complex pyridine derivatives.

The development of perfluoropyridine synthesis in the early 1960s marked a crucial advancement in fluorinated pyridine chemistry. Initial synthetic methods involved defluorination of perfluoropiperidine, achieved by passing the substrate over metals such as iron or nickel at elevated temperatures. When iron was implemented, perfluoropyridine was obtained at a 26% yield, while nickel-mediated defluorination achieved 12% recovery. These pioneering studies demonstrated the feasibility of creating highly fluorinated pyridine derivatives through controlled synthetic processes.

Alternative synthetic approaches emerged in the mid-1960s when Chambers and colleagues, along with Banks and coworkers, developed methods for preparing perfluoropyridine by heating pentachloropyridine with anhydrous potassium fluoride in autoclave conditions. These methodological innovations established the foundation for synthesizing increasingly complex fluorinated pyridine derivatives, including compounds like this compound that incorporate multiple fluorination patterns.

Significance of Trifluoromethylated Pyridine Derivatives

Trifluoromethylated pyridine derivatives have emerged as fundamental structural components in modern pharmaceutical and agrochemical development. The presence of fluorine atoms and pyridine rings confers distinctive physicochemical properties that enhance biological activity and molecular stability. These compounds demonstrate superior metabolic stability compared to their non-fluorinated analogs, making them valuable candidates for drug development applications.

The trifluoromethyl group represents one of the most important fluorine-containing substituents in medicinal chemistry due to its unique electronic properties. The electron-withdrawing nature of the trifluoromethyl group significantly alters the electronic distribution within molecules, leading to enhanced lipophilicity and improved pharmacokinetic profiles. The trifluoromethoxy group exhibits even greater lipophilicity (π = +1.04) compared to individual halogens, positioning between trifluoromethyl (π = +0.88) and trifluoromethylthio (π = +1.44) groups.

Agricultural applications of trifluoromethylated pyridines have demonstrated remarkable success in crop protection. More than twenty trifluoromethylpyridine-containing agrochemicals have acquired International Organization for Standardization common names, indicating their widespread acceptance and commercial viability. Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, establishing a precedent for subsequent developments in this chemical class.

| Application Area | Number of Approved Products |

|---|---|

| Agrochemicals with ISO Names | >20 |

| Pharmaceutical Products | 5 |

| Veterinary Products | 2 |

| Clinical Trial Candidates | Multiple |

The pharmaceutical industry has recognized the value of trifluoromethylated pyridines through the approval of five pharmaceutical products and two veterinary products containing these structural motifs. Multiple candidates are currently undergoing clinical trials, suggesting continued growth in this therapeutic area. The biological activities of these compounds result from the combination of fluorine's unique physicochemical properties with the distinctive characteristics of the pyridine moiety.

Position-Specific Fluorination Effects in Pyridine Systems

The positional arrangement of fluorine substituents on pyridine rings profoundly influences both chemical reactivity and biological activity. Site-selective fluorination studies have revealed that different substitution patterns produce dramatically different electronic environments within the heterocyclic system. The position of fluorine atoms relative to the nitrogen heteroatom determines the magnitude of electronic effects and the resulting molecular properties.

Research on 3-substituted pyridines demonstrates that fluorination occurs with high selectivity at the 2-position when electron-withdrawing groups such as halo, alkoxy, cyano, or trifluoromethyl substituents occupy the 3-position. However, when electron-donating groups like alkyl, ester, or amide substituents are present, fluorination produces mixtures of regioisomers. This selectivity pattern reflects the electronic influence of existing substituents on the reactivity of different ring positions.

The specific arrangement in this compound creates a unique electronic environment where electron-withdrawing and electron-donating effects are distributed across multiple positions. The fluorine atom at position 2 experiences direct conjugation with the nitrogen lone pair, while the trifluoromethyl group at position 5 exerts strong electron-withdrawing effects through inductive mechanisms. The methoxy group at position 4 provides electron-donating character that modulates the overall electronic distribution.

Studies of 3,5-disubstituted pyridines reveal that fluorination selectivity decreases when multiple substituents are present. The fluorination of fifteen unsymmetrical pyridines containing various substituent combinations occurred with poor site selectivity, ranging from 1:1 up to 6:1 ratios. This selectivity challenge highlights the complex interplay between multiple substituents and emphasizes the sophisticated synthetic control required to achieve specific substitution patterns like those found in this compound.

The electronic effects of position-specific fluorination extend beyond simple inductive and resonance considerations. Computational studies suggest that fluorine substituents can participate in through-space interactions that influence molecular conformation and reactivity patterns. These subtle effects contribute to the unique properties of highly fluorinated pyridine derivatives and explain their success in pharmaceutical and agrochemical applications.

Propiedades

IUPAC Name |

2-fluoro-4-methoxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO/c1-13-5-2-6(8)12-3-4(5)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGZRMUNSQRIQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine typically involves the introduction of fluorine and trifluoromethyl groups into a pyridine ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable pyridine precursor undergoes substitution with fluorine and trifluoromethyl reagents under controlled conditions.

Industrial Production Methods: Industrial production often employs high-temperature vapor-phase reactions with transition metal-based catalysts. For example, simultaneous vapor-phase chlorination/fluorination at temperatures above 300°C using catalysts like iron fluoride can yield the desired compound efficiently .

Análisis De Reacciones Químicas

Types of Reactions: 2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity.

Substitution: The compound is prone to nucleophilic substitution reactions, where the fluoro or methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyridines .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine is . Its structure features a pyridine ring substituted with a fluorine atom, a methoxy group, and a trifluoromethyl group. These substituents contribute to its unique chemical reactivity and biological activity.

Synthesis of Organic Compounds

This compound serves as a crucial building block in the synthesis of complex organic molecules. It is utilized in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, including nucleophilic substitutions and oxidation reactions .

This compound exhibits significant biological activity, making it valuable in medicinal chemistry. Research indicates its potential as an enzyme inhibitor, particularly in the inhibition of cytochrome P450 enzymes, which are critical for drug metabolism . Furthermore, it has been investigated for antimicrobial and anticancer properties, showing promising results in inhibiting the growth of various bacterial strains and inducing apoptosis in cancer cell lines .

Agricultural Applications

In agriculture, this compound is recognized for its efficacy as a herbicide and pesticide. Its structural features enhance its effectiveness against pests and weeds, contributing to crop protection . The trifluoromethyl group is particularly noted for enhancing biological activity compared to non-fluorinated counterparts.

Data Table: Comparison of Biological Activities

Case Study 1: Antimicrobial Activity

In vitro studies have demonstrated that this compound effectively inhibits several bacterial strains. The mechanism involves interaction with specific enzymes that are crucial for bacterial metabolism. This property suggests potential use as an antimicrobial agent in clinical settings .

Case Study 2: Agricultural Efficacy

Field trials conducted on crops treated with formulations containing this compound showed significant reductions in pest populations compared to untreated controls. The compound's ability to penetrate plant tissues enhances its effectiveness as a pesticide, providing robust protection against common agricultural pests .

Mecanismo De Acción

The mechanism of action of 2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with active sites in proteins. This can lead to inhibition or activation of specific biochemical pathways, depending on the target and context .

Comparación Con Compuestos Similares

Positional Isomers and Substituent Effects

The position and type of substituents significantly influence physical properties, reactivity, and applications. Key analogues include:

Key Observations :

- Electronic Effects : The trifluoromethyl group at position 5 in the target compound enhances electron withdrawal, favoring nucleophilic aromatic substitution compared to analogues with CF₃ at position 4 .

- Steric Considerations : Methoxy at position 4 (target compound) reduces steric crowding compared to analogues with substituents at position 2 .

Halogenated Derivatives

Halogen placement impacts reactivity in cross-coupling reactions:

Comparison :

Reactivity Trends

Actividad Biológica

2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound recognized for its significant biological activity, particularly in agricultural applications as a herbicide and pesticide. Its unique structural features, including a trifluoromethyl group and a methoxy substituent, enhance its efficacy against various pests and weeds. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound can be represented as follows:

This compound appears as a pale yellow solid with good solubility in organic solvents like acetone and benzene but is largely insoluble in water. The presence of the trifluoromethyl group is particularly notable for enhancing biological activity compared to non-fluorinated analogs.

Mechanisms of Biological Activity

Research indicates that this compound interacts with various biological targets:

- Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes related to pest metabolism, making it effective as a pesticide. Notably, it interacts with cytochrome P450 enzymes, which are crucial in drug metabolism and toxicity profiles for related compounds.

- Herbicidal Action : Its structural characteristics contribute to its effectiveness against a range of agricultural pests and weeds. The trifluoromethyl group enhances the compound's lipophilicity, allowing better penetration into plant tissues .

Applications in Agriculture

The primary applications of this compound include:

- Pesticides : Effective against various agricultural pests.

- Herbicides : Demonstrates significant efficacy in weed management.

The following table summarizes some related compounds that exhibit similar biological activities:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Methoxy-4-(trifluoromethyl)pyridine | Contains a methoxy group and trifluoromethyl | Effective as an herbicide; high demand in agriculture |

| 3,5-Dichloro-2-(trifluoromethyl)pyridine | Chlorine substitutions on the pyridine ring | Used in crop protection products |

| 2-Fluoro-5-(trifluoromethyl)pyridine | Fluorine and trifluoromethyl groups | Exhibits high biological activity against pests |

These compounds highlight the versatility of trifluoromethyl-pyridine derivatives in agricultural applications.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- High-throughput Screening : A study identified this compound as an effective inhibitor in high-throughput screening campaigns aimed at finding new agrochemicals . The compound's IC50 values indicate potent activity against specific biological targets.

- Comparative Studies : Research comparing various trifluoromethyl-containing compounds demonstrated that those with similar structures often exhibited enhanced biological activity compared to their non-fluorinated counterparts. This trend underscores the importance of fluorination in improving efficacy .

- Mechanistic Insights : Investigations into the binding interactions between this compound and target enzymes have provided insights into its mechanism of action. Structural analyses revealed how the compound fits into active sites, facilitating enzyme inhibition .

Q & A

Q. What are the recommended synthetic routes for 2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?

The synthesis typically involves regioselective functionalization of pyridine precursors. For example, halogenated pyridines (e.g., 2-chloro-5-(trifluoromethyl)pyridine) serve as model substrates for introducing fluorine and methoxy groups via nucleophilic aromatic substitution. Optimizing reaction conditions requires:

- Catalyst selection : Use of palladium or copper catalysts for cross-coupling reactions (e.g., Buchwald-Hartwig amination for methoxy group introduction) .

- Solvent effects : Polar aprotic solvents like DMF or THF enhance nucleophilicity.

- Temperature control : Reactions often proceed at 80–120°C to balance kinetics and side reactions.

- Protecting groups : Temporary protection of reactive sites (e.g., trifluoromethyl) prevents undesired substitutions .

Q. How should researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is essential:

- NMR spectroscopy : and NMR confirm substituent positions and purity (e.g., distinguishing fluorine environments at C2 vs. C5) .

- X-ray crystallography : Resolves stereochemical ambiguities; for example, crystal structures of analogous fluoropyridines show planar geometry with bond angles consistent with aromaticity .

- HPLC-MS : Quantifies purity (>98%) and detects trace byproducts (e.g., dehalogenated intermediates) .

Q. What safety protocols are critical during handling and storage?

- Personal protective equipment (PPE) : N95 masks, gloves, and eyeshields are mandatory due to fine particulate formation .

- Storage : Keep in airtight containers under inert gas (N/Ar) at –20°C to prevent hydrolysis of trifluoromethyl or methoxy groups .

- Waste disposal : Segregate halogenated waste and consult hazardous material guidelines to avoid environmental release .

Advanced Research Questions

Q. How do electronic effects of fluorine and trifluoromethyl groups influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of fluorine and CF groups deactivates the pyridine ring, directing substitutions to specific positions:

- Fluorine at C2 : Increases electrophilicity at C4, favoring methoxy group introduction via SNAr.

- CF at C5 : Steric hindrance and electronic effects limit functionalization at adjacent positions, necessitating careful catalyst design (e.g., bulky ligands in Pd-mediated couplings) .

Data contradiction example : While CF typically deactivates meta positions, steric effects in crowded systems can override electronic preferences, requiring DFT calculations to predict regioselectivity .

Q. What strategies address low solubility in biological assays, and how can pharmacokinetic (PK) properties be improved?

- Co-solvents : Use DMSO-water mixtures (<10% DMSO) to maintain solubility without denaturing proteins.

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) at the methoxy position to enhance membrane permeability .

- Structural analogs : Compare with 2-fluoro-4-(trifluoromethyl)pyridine derivatives, where methoxy substitution improves aqueous solubility by 30% .

Q. How can computational modeling guide the design of derivatives targeting enzymes like CYP1B1?

- Docking studies : Align the pyridine core with CYP1B1’s heme-binding pocket. The methoxy group forms hydrogen bonds with Thr334, while CF enhances hydrophobic interactions .

- SAR insights : Derivatives with C2-fluoro and C4-methoxy groups show 7.5× higher inhibition (IC = 0.011 μM) than non-steroidal inhibitors, validated via EROD assays .

- MD simulations : Predict metabolic stability by modeling oxidative degradation pathways (e.g., demethylation at C4) .

Q. What analytical methods resolve contradictions in reaction yield data between batch processes?

- DoE (Design of Experiments) : Identify critical factors (e.g., catalyst loading, temperature) using response surface methodology.

- In situ monitoring : Raman spectroscopy tracks intermediate formation, reducing variability in multi-step syntheses .

- Isotopic labeling : Use -methoxy groups to trace hydrolysis side reactions during workup .

Q. Table 1: Key Synthetic Parameters for Halogenated Pyridines

Q. Table 2: Spectroscopic Signatures of Substituents

| Group | NMR (ppm) | NMR (ppm) |

|---|---|---|

| C2-Fluoro | –110 to –115 | – |

| C4-Methoxy | – | 3.8–4.0 (s, 3H) |

| C5-CF | –65 to –70 | – |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.